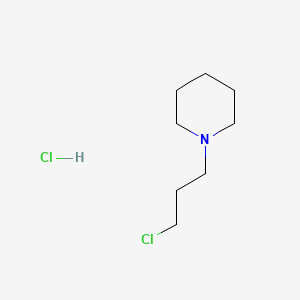

1-(3-Chloropropyl)piperidine hydrochloride

Descripción

Significance in Medicinal Chemistry and Organic Synthesis Research

The significance of 1-(3-chloropropyl)piperidine (B110583) hydrochloride in research stems from its distinct structural features. The piperidine (B6355638) backbone is a common motif found in many biologically active molecules, particularly those targeting the central nervous system. innospk.com This makes the compound an important starting material or intermediate for the synthesis of novel therapeutic agents. chemimpex.com

In organic synthesis, the compound's utility is largely attributed to its reactive chloropropyl group. innospk.com This functional group allows chemists to introduce the piperidine moiety into larger, more complex structures through various chemical reactions. chemimpex.com It serves as a critical intermediate, enabling the construction of molecules with potential applications in pharmaceuticals and agrochemicals. innospk.comchemimpex.com Researchers utilize its reactivity to facilitate complex chemical transformations, leading to the efficient production of compounds with desired medicinal properties. chemimpex.com

Overview of Research Applications and Utility

1-(3-Chloropropyl)piperidine hydrochloride is widely used as an intermediate in the synthesis of a range of pharmaceuticals. nbinno.comchemimpex.com Its application has been noted in the development of drugs for neurological conditions, as well as in the synthesis of antihistamines, analgesics, and antiarrhythmic agents. innospk.comnbinno.com A specific example of its utility is in the synthesis of Flecainide (B1672765), a drug used for treating cardiac arrhythmias. nbinno.com

Beyond pharmaceuticals, its role extends to the agrochemical industry, where it is used as a building block for creating herbicides, fungicides, and insecticides. nbinno.com For instance, it is an intermediate in the synthesis of the insecticide Nitenpyram. nbinno.com The compound is also employed in neurochemistry research to help understand the mechanisms of action of certain drugs related to neurotransmitter systems. chemimpex.com Furthermore, it is used in the preparation of Triazolotriazine derivatives, which are being investigated as A2A receptor antagonists. chemicalbook.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Flecainide |

| Nitenpyram |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(3-chloropropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBUDMMFXRNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203187 | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-49-1 | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5472-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chloropropyl Piperidine Hydrochloride

Strategies for the Construction of the 1-(3-Chloropropyl)piperidine (B110583) Moiety

The formation of the 1-(3-chloropropyl)piperidine structure is primarily achieved through direct alkylation of the piperidine (B6355638) ring or through more complex strategies involving ring formation.

Alkylation Approaches of Piperidine

The most direct and widely employed method for synthesizing 1-(3-chloropropyl)piperidine is the N-alkylation of piperidine. This approach typically involves the reaction of piperidine with a suitable three-carbon electrophile bearing a chlorine atom. A common reagent for this transformation is 1-bromo-3-chloropropane (B140262). chemicalbook.com

The reaction is often carried out in a two-phase system using a phase-transfer catalyst, such as tetra-n-butylammonium hydrogensulfate, in the presence of a base like sodium hydroxide (B78521). chemicalbook.com The use of a phase-transfer catalyst facilitates the reaction between the aqueous and organic phases, leading to high yields of the desired product. For instance, a reported synthesis involves dissolving piperidine and 1-bromo-3-chloropropane in toluene, followed by the addition of an aqueous sodium hydroxide solution and the phase-transfer catalyst. After stirring at a moderately elevated temperature, the resulting N-(3-chloropropyl)piperidine is isolated and can be converted to its hydrochloride salt by treatment with a hydrochloric acid solution in a suitable solvent like methanol. chemicalbook.com This method has been shown to produce the hydrochloride salt in yields as high as 91%. chemicalbook.com

Alternative conditions for N-alkylation include the use of potassium carbonate as the base in a solvent like dimethylformamide (DMF). researchgate.net The choice of solvent and base can be critical, as it can influence the reaction rate and the formation of byproducts. For example, polar protic solvents like ethanol (B145695) can sometimes compete with the amine in nucleophilic substitution reactions with the alkylating agent. chemicalforums.com

| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield | Reference |

| 1-Bromo-3-chloropropane | Sodium Hydroxide | Toluene/Water | Tetra-n-butylammonium hydrogensulfate | 40°C | 91% | chemicalbook.com |

| Alkyl Bromide/Iodide | N/A | Anhydrous Acetonitrile | N/A | Room Temperature | Not Specified | researchgate.net |

| Alkylating Agent | Potassium Carbonate | Dry DMF | N/A | Room Temperature | Not Specified | researchgate.net |

| 1-Bromo-3-chloropropane | Sodium Hydroxide | Acetone/Water | N/A | 0-10°C then Room Temp. | Not Specified | google.com |

Ring Formation and Derivatization in Piperidine Synthesis

While direct alkylation is common for producing 1-(3-chloropropyl)piperidine, the broader field of piperidine synthesis encompasses various ring-forming strategies. These methods are crucial for creating substituted piperidine cores that can then be further functionalized. One of the foundational methods for piperidine synthesis is the hydrogenation of pyridine (B92270) derivatives. wikipedia.org This process typically requires a catalyst, such as molybdenum disulfide, and involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. wikipedia.org

More advanced and regioselective methods have been developed to introduce substituents at specific positions on the piperidine ring. For example, the 3-alkylation of piperidine can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form the Δ1-piperideine intermediate. odu.eduodu.edu This imine can then be subjected to alkylation at the 3-position. odu.edu

Furthermore, intramolecular cyclization reactions serve as a powerful tool for constructing the piperidine ring. For instance, 1,6-enynes can undergo intramolecular radical cyclization to form polysubstituted alkylidene piperidines. nih.gov Similarly, intramolecular Alder-ene reactions of 1,7-dienes, often catalyzed by transition metals like nickel, can yield piperidine derivatives with high diastereoselectivity. nih.gov These ring-formation strategies, while not the direct route to 1-(3-chloropropyl)piperidine, are fundamental to the synthesis of a wide array of piperidine-containing compounds.

Reaction Pathways of 1-(3-Chloropropyl)piperidine Hydrochloride and its Derivatives

The chemical reactivity of this compound is dominated by the presence of the reactive chloropropyl side chain. This functional group is susceptible to a variety of transformations, making the compound a valuable intermediate.

Nucleophilic Substitution Reactions and Reactivity

The chlorine atom on the propyl chain of 1-(3-chloropropyl)piperidine is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles.

A prominent application of this reactivity is in the synthesis of pharmaceutical compounds. For example, 1-(3-chloropropyl)piperidine and its analogs are used in the preparation of A2A receptor antagonists and potential antidepressant agents. chemicalbook.comglobalresearchonline.net In these syntheses, the chloropropyl group reacts with nucleophiles such as the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one. globalresearchonline.net The reaction conditions for these substitutions can vary, but often involve a base to deprotonate the nucleophile and a suitable solvent.

The rate and mechanism of nucleophilic substitution can be influenced by the structure of the reactants and the solvent. rsc.org For instance, the reaction of similar chloro-substituted cyclic compounds with piperidine has been studied kinetically, revealing the impact of steric hindrance and solvent polarity on the reaction rates. rsc.org The reactivity of the chloropropyl group allows for the construction of more complex molecules, serving as a critical step in multi-step synthetic sequences. innospk.com

| Substrate | Nucleophile | Product Type | Application | Reference |

| 1-(3-Chloropropyl)piperidine | Triazolotriazine derivatives | A2A receptor antagonists | Pharmaceutical | chemicalbook.com |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one | Antidepressant agents | Pharmaceutical | globalresearchonline.net |

| 3-Halogenocyclohex-2-enones | Piperidine | 3-Piperidinocyclohex-2-enones | Mechanistic Study | rsc.org |

Oxidation and Reduction Pathways

While the primary reactivity of this compound centers on its chloropropyl group, the piperidine ring itself can, in principle, undergo oxidation and reduction, although specific examples for this exact compound are not extensively detailed in the provided context. Generally, the piperidine ring is a saturated heterocycle and is relatively stable to oxidation. However, strong oxidizing agents can lead to ring opening or other transformations.

Reduction pathways are more relevant in the context of synthesizing the piperidine ring itself, as discussed in the synthesis section (e.g., hydrogenation of pyridines). wikipedia.org For a pre-formed piperidine derivative like 1-(3-chloropropyl)piperidine, reduction would typically target other functional groups if present. In the synthesis of 3-alkylpiperidines from the Δ1-piperideine intermediate, a reducing agent like lithium aluminum hydride (LAH) is used to reduce the imine functionality formed after alkylation. odu.edu

Intramolecular Cyclization Reactions and Cyclic Derivative Formation

The 1-(3-chloropropyl)piperidine moiety possesses the structural elements necessary for intramolecular cyclization. The nitrogen atom of the piperidine ring can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This would lead to the formation of a fused bicyclic system, specifically a pyrrolizidinium or indolizidinium-like structure, depending on the exact nature of the cyclization.

While direct examples of intramolecular cyclization of 1-(3-chloropropyl)piperidine itself were not found in the immediate search results, the principle is well-established in heterocyclic chemistry. Such cyclizations are often promoted by a base to deprotonate the piperidine nitrogen, increasing its nucleophilicity, or by heat. The propensity for such reactions highlights a potential reaction pathway for this compound, leading to the formation of new ring systems. The formation of bicyclic ions has been observed in the mass spectrometry fragmentation of related N-substituted piperidines, suggesting the favorability of such ring closures under certain conditions. researchgate.net

Coupling Reactions in Organic Synthesis

The primary role of this compound in organic synthesis is as an alkylating agent in coupling reactions. These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond, effectively "coupling" the 3-(piperidin-1-yl)propyl group to a nucleophilic substrate. This strategy is widely employed in the pharmaceutical industry to build molecules with desired pharmacological properties, particularly those targeting the central nervous system. rsc.org

The general mechanism for these coupling reactions is a nucleophilic substitution, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is either present in the starting material or generated during the reaction. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side products.

N-Alkylation of Heterocyclic Compounds

A significant application of this compound is the N-alkylation of nitrogen-containing heterocyclic compounds. This reaction is fundamental in the synthesis of a variety of pharmacologically active agents.

Alkylation of Benzimidazolinones:

Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one are important scaffolds in drug discovery. The nitrogen atom of the benzimidazolinone ring can act as a nucleophile to displace the chloride from this compound. This reaction is a key step in the synthesis of compounds with potential therapeutic applications. For instance, the alkylation of 1-(4-piperidinyl)-2-oxobenzimidazoline with a similar chloropropyl derivative is conducted in dimethylformamide (DMF) in the presence of sodium carbonate at elevated temperatures. rsc.org

Interactive Table: N-Alkylation of Benzimidazolinones

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 1-(4-Piperidinyl)-2-oxobenzimidazoline | This compound | Na2CO3 | DMF | 80-90 | 15 | 1-(3-(Piperidin-1-yl)propyl)-4-(2-oxo-1-benzimidazolinyl)piperidine |

Alkylation of Carbazoles:

Carbazole and its derivatives are another class of heterocyclic compounds that undergo N-alkylation with this compound. The resulting 9-substituted carbazoles are precursors to a range of materials with interesting photophysical properties and have also been investigated for their biological activities. rsc.org The reaction is typically performed in an aprotic polar solvent with a suitable base.

Interactive Table: N-Alkylation of Carbazoles

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Carbazole | This compound | KOH / K2CO3 | Acetone | 60 | 9-(3-(Piperidin-1-yl)propyl)-9H-carbazole | Not specified |

Alkylation of Triazolotriazines and Triazolopyrimidines:

This reagent is instrumental in the synthesis of antagonists for the A2A adenosine (B11128) receptor, which are being investigated for the treatment of Parkinson's disease. researchgate.net The synthesis involves the N-alkylation of heterocyclic cores like triazolotriazines and triazolopyrimidines with this compound. These reactions typically employ a base such as potassium carbonate in a polar aprotic solvent.

N-Alkylation of Imides

Alkylation of Isoindoline-1,3-diones (Phthalimides):

Phthalimide (B116566) and its derivatives can be N-alkylated using this compound. This reaction, a variation of the Gabriel synthesis, provides a route to primary amines after subsequent hydrolysis of the phthalimide group. iu.edu More directly, the resulting N-substituted isoindoline-1,3-diones are themselves of interest in medicinal chemistry, with applications as inhibitors of acetylcholinesterase, relevant to Alzheimer's disease treatment. nih.gov The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate. iu.edu The addition of a catalytic amount of potassium iodide can be beneficial for less reactive chlorides. iu.edu

Interactive Table: N-Alkylation of Isoindoline-1,3-diones

| Substrate | Reagent | Base | Additive | Solvent | Temperature | Product |

| Phthalimide | This compound | K2CO3 | KI (catalytic) | DMF | Warming | 2-(3-(Piperidin-1-yl)propyl)isoindoline-1,3-dione |

Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective electronic environments. In the ¹H NMR spectrum of 1-(3-Chloropropyl)piperidine (B110583) hydrochloride, the protonated nitrogen and the electronegative chlorine atom significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.

The structure of 1-(3-Chloropropyl)piperidine hydrochloride features several distinct proton environments. The protons on the piperidine (B6355638) ring adjacent to the positively charged nitrogen (H-2/H-6) are expected to be deshielded and appear at a lower field compared to the other ring protons (H-3/H-5 and H-4). Similarly, the protons on the carbon directly bonded to the chlorine atom (H-α) will have the largest chemical shift in the propyl chain, while the protons on the carbon bonded to the piperidine nitrogen (H-γ) will also be shifted downfield. The central methylene (B1212753) group of the propyl chain (H-β) would appear at an intermediate chemical shift. The presence of the hydrochloride salt leads to a broad signal for the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine H-2, H-6 (axial & equatorial) | ~3.0 - 3.6 | Multiplet |

| Piperidine H-3, H-4, H-5 (axial & equatorial) | ~1.5 - 2.0 | Multiplet |

| Propyl H-α (-CH₂Cl) | ~3.6 - 3.8 | Triplet |

| Propyl H-β (-CH₂-) | ~2.0 - 2.3 | Multiplet |

| Propyl H-γ (-NCH₂-) | ~2.8 - 3.2 | Triplet |

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. compoundchem.comslideshare.net Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon atom. compoundchem.com

In this compound, symmetry results in fewer than eight carbon signals. The piperidine ring carbons C-2 and C-6 are equivalent, as are C-3 and C-5. Therefore, a total of six distinct signals are expected: three for the piperidine ring and three for the propyl chain. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl and N⁺). docbrown.info The carbon bonded to chlorine (C-α) is expected to be the most deshielded of the propyl chain carbons. docbrown.info The carbons of the piperidine ring adjacent to the nitrogen (C-2/C-6) will also appear downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C-2, C-6 | ~53 - 58 |

| Piperidine C-3, C-5 | ~22 - 26 |

| Piperidine C-4 | ~20 - 24 |

| Propyl C-α (-CH₂Cl) | ~42 - 47 |

| Propyl C-β (-CH₂-) | ~26 - 30 |

Note: Predicted values are based on general principles and data for similar structures like 1-chloropropane (B146392) and piperidine derivatives. docbrown.infochemconnections.org Actual values may vary based on experimental conditions.

While ¹H and ¹³C are the most common nuclei studied in organic chemistry, NMR spectroscopy can be applied to many other nuclei with a non-zero spin, such as ¹⁵N or ³⁵Cl. ilpi.comrsc.org This is known as multinuclear NMR. For this compound, ¹⁵N NMR could provide direct insight into the electronic environment of the nitrogen atom, which is a key feature of the molecule. The chemical shift of the nitrogen would confirm its quaternary ammonium (B1175870) salt nature.

Furthermore, ³⁵Cl and ³⁷Cl NMR could theoretically be used to study the environment around the chlorine atom, although quadrupolar relaxation effects often lead to very broad signals, making it a challenging technique for routine analysis. While specific multinuclear NMR studies on this compound are not widely reported in the literature, the techniques offer powerful, albeit specialized, avenues for detailed structural investigation. nih.gov

Mass Spectrometry (MS) in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is ideal for the analysis of volatile and thermally stable compounds. When analyzing a salt like this compound, the sample is typically derivatized or analyzed under conditions where it reverts to its more volatile free base, 1-(3-chloropropyl)piperidine. nih.gov

The mass spectrum of the free base (Molecular Weight: 161.67 g/mol ) would show a molecular ion peak [M]⁺ at m/z 161. nih.govepa.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 163 with approximately one-third the intensity of the molecular ion peak would be expected, confirming the presence of one chlorine atom. docbrown.info

Common fragmentation pathways for such amines include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. A major fragment would be the loss of the chloropropyl side chain, resulting in a stable piperidinyl fragment. The base peak (the most abundant ion) is often observed at m/z 98, corresponding to the [C₅H₁₀N=CH₂]⁺ ion formed via cleavage of the C-β and C-γ bond. nih.gov Other significant fragments would arise from the loss of a chlorine radical or HCl from the molecular ion.

Table 3: Expected Key Fragments in GC-MS of 1-(3-Chloropropyl)piperidine

| m/z | Possible Fragment Ion |

|---|---|

| 161/163 | [C₈H₁₆ClN]⁺ (Molecular Ion) |

| 126 | [M - Cl]⁺ |

| 98 | [C₆H₁₂N]⁺ (Piperidinemethyl cation) |

Impurity profiling is a critical component of pharmaceutical quality control, ensuring the safety and efficacy of drug substances. resolvemass.ca Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for detecting and quantifying trace-level impurities. synthinkchemicals.comeurofins.it It combines the high-resolution separation of liquid chromatography with the structural analysis capabilities of tandem mass spectrometry. synthinkchemicals.com

For a substance like this compound, LC-MS/MS would be the method of choice for identifying and quantifying process-related impurities or degradation products. shimadzu.com The process involves separating the parent compound from its impurities on an LC column, followed by ionization (typically using electrospray ionization, ESI) and analysis in the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of a suspected impurity) is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and allows for quantification at very low levels (parts per million or even lower), even in complex matrices. synthinkchemicals.com This ensures that any potentially genotoxic or otherwise harmful impurities are controlled within strict regulatory limits.

Infrared (IR) Spectroscopy for Functional Group Identification

In the analysis of this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the piperidine ring, the propyl chain, the carbon-chlorine bond, and the hydrochloride salt form. The hydrochloride form is particularly significant as the protonation of the piperidine nitrogen to a piperidinium (B107235) ion markedly influences the IR spectrum, especially in the N-H stretching region.

The IR spectrum of this compound can be divided into several key regions where characteristic absorption bands are expected. These include the high-frequency region for N-H and C-H stretching vibrations, the intermediate frequency region for bending vibrations, and the fingerprint region, which contains a complex pattern of absorptions, including the C-N and C-Cl stretching vibrations.

Detailed Research Findings from IR Spectral Analysis

The key functional groups and their expected vibrational frequencies are as follows:

N-H Stretching (in piperidinium hydrochloride): The protonation of the tertiary amine in piperidine to form the hydrochloride salt results in the appearance of a broad and strong absorption band in the region of 2700-2250 cm⁻¹. This broadness is a characteristic feature of ammonium salt N-H stretching vibrations, often showing multiple small peaks within the broad envelope due to complex vibrational couplings.

C-H Stretching (Aliphatic): The piperidine ring and the propyl chain contain numerous sp³ hybridized C-H bonds. These give rise to strong absorption bands in the 3000-2850 cm⁻¹ region. chemimpex.com Specifically, asymmetric and symmetric stretching vibrations of CH₂ groups are expected.

C-H Bending: The bending vibrations of the CH₂ groups (scissoring, wagging, and twisting) typically appear in the 1470-1440 cm⁻¹ range. chemimpex.com These bands can provide information about the conformation of the piperidine ring and the propyl chain.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperidinium ring are expected to occur in the 1250-1020 cm⁻¹ region. sigmaaldrich.com The exact position can be influenced by the substitution and the cyclic nature of the amine.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is anticipated in the fingerprint region, typically between 850 and 550 cm⁻¹. This band can sometimes be weak and may be coupled with other vibrations in this complex region of the spectrum. The C-H wag of the –CH₂X group is also expected in the 1300-1150 cm⁻¹ range.

The following interactive data table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2700-2250 | Strong, Broad | N-H (in R₃N⁺H) | N-H Stretch |

| 3000-2850 | Strong | C-H (sp³) | C-H Stretch |

| 1470-1440 | Medium | C-H | CH₂ Bend (Scissoring) |

| 1300-1150 | Medium | C-H (adjacent to Cl) | CH₂ Wag |

| 1250-1020 | Medium to Weak | C-N | C-N Stretch |

| 850-550 | Medium to Weak | C-Cl | C-Cl Stretch |

Computational Chemistry and Molecular Modeling Studies of 1 3 Chloropropyl Piperidine Hydrochloride and Its Analogs

Ligand-Receptor Interaction Analysis

Understanding how a ligand interacts with its biological target is fundamental to pharmacology. Computational techniques like molecular docking and the analysis of specific molecular interactions are pivotal in predicting the therapeutic potential of piperidine (B6355638) derivatives.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding affinity and mode of interaction between a ligand, such as a piperidine derivative, and its target receptor.

Studies on various piperidine analogs have demonstrated their potential to bind to a wide range of biological targets. For instance, a series of 4-amino methyl piperidine derivatives were investigated as potential analgesics by docking them against the µ-opioid receptor. The simulations revealed strong binding affinities, with scores ranging from -8.13 to -13.37 kcal/mol, suggesting potent inhibitory activity. tandfonline.com In another study, newly designed piperidine derivatives incorporating a 1,2,3-triazole ring were docked into the active site of the dopamine (B1211576) D2 receptor to predict their binding modes. tandfonline.com

Similarly, research into dual-targeting compounds has shown that certain piperidine derivatives can exhibit high affinity for both histamine (B1213489) H3 (hH3R) and sigma-1 (σ1R) receptors. nih.govacs.org Docking studies were instrumental in identifying the structural features responsible for this dual activity, noting that the piperidine moiety itself was a critical element for high affinity at the σ1R. nih.govacs.org Furthermore, piperidine-containing hydrazone derivatives have been evaluated as cholinesterase inhibitors, with docking studies used to investigate their binding modes with both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov These computational predictions are often the first step in rational drug design, helping to prioritize compounds for synthesis and further biological testing. nih.govresearchgate.net

| Piperidine Analog Class | Target Receptor | Reported Binding Affinity (kcal/mol or Ki) | Reference |

|---|---|---|---|

| 4-Amino Methyl Piperidines | µ-Opioid Receptor | -8.13 to -13.37 kcal/mol | tandfonline.com |

| Piperidine-Triazole Hybrids | Dopamine D2 Receptor | Binding modes predicted | tandfonline.com |

| Piperidine-based Dual Antagonists | Histamine H3 / Sigma-1 Receptors | hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nM | nih.govacs.org |

| Piperidine-Hydrazone Derivatives | Acetylcholinesterase (AChE) | IC50 = 14.124 µM | nih.gov |

| Piperidine-Hydrazone Derivatives | Butyrylcholinesterase (BChE) | IC50 = 13.505 µM | nih.gov |

| Benzylpiperidine Derivatives | Sigma-1 Receptor (S1R) | Ki = 3.2 nM | rsc.org |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the receptor's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, are critical for stabilizing the ligand-receptor complex.

For the 4-amino methyl piperidine derivatives targeting the µ-opioid receptor, docking analysis revealed that the compounds were encapsulated within a binding pocket formed by transmembrane helices. Key interactions were observed with residues such as Q124, D147, Y148, M151, H297, and W318. tandfonline.com In the case of piperidine derivatives designed as cholinesterase inhibitors, docking simulations identified key interactions within the active sites of AChE and BChE, explaining their inhibitory mechanisms. nih.gov Similarly, studies on piperidine derivatives targeting dipeptidyl peptidase IV (DPP4) showed that the ligands bind effectively in the active site pocket, with hydrogen bond interactions involving residues like Tyr 547 and Tyr 666 being crucial for their inhibitory action. malayajournal.org The identification of these specific molecular interactions is vital for structure-based drug design, allowing for the optimization of ligands to enhance their binding potency and selectivity. rsc.org

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose, explore the conformational flexibility of the ligand and receptor, and analyze the persistence of key interactions in a more physiologically relevant environment (e.g., in the presence of solvent). nih.govresearchgate.net

MD simulations have been successfully applied to study various piperidine derivative-receptor complexes. For instance, after docking a highly effective piperidine-hydrazone derivative into AChE and BChE, MD simulations were performed to confirm the stability of the complexes. The results indicated that the enzymes maintained their structural stability and compactness when bound to the inhibitor, validating the docking results. nih.gov In another study, MD simulations of piperidine derivatives targeting the sigma-1 receptor were run for 500 nanoseconds to examine the stability of the compound's pose in the binding pocket and to correlate the findings with experimental affinity data. nih.gov These simulations help to refine the understanding of the binding mechanism and provide a more accurate picture of the ligand-receptor interactions under dynamic conditions. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. These methods are used to calculate molecular geometry, electronic stability, and reactivity descriptors, which are essential for understanding a molecule's intrinsic properties and behavior. researchgate.netchemjournal.kz

For piperidine derivatives, DFT calculations have been used to investigate molecular geometry and electronic stability. researchgate.net Such studies can predict various parameters, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which is an indicator of chemical reactivity and stability. chemjournal.kzresearchgate.net

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational energy minimization studies are performed to find the lowest energy (most stable) conformation of a molecule in the gas phase or in different solvents.

Conformational analyses of piperidine analogs have been carried out using various force fields to generate ensembles of low-energy conformers in both the vacuum phase and in implicit solvents. nih.gov These studies have revealed that different force fields may yield different conformer populations, particularly in their treatment of tertiary amine and ether oxygen atoms. nih.gov Furthermore, the choice of solvent can influence the conformational preferences of the molecule. Quantum chemical calculations on piperidine derivatives have been used to analyze their reactivity and solubility in different solvents, indicating a propensity for solubility in protophilic solvents. chemjournal.kz Understanding the conformational landscape in different environments is crucial for predicting how a molecule will behave in a biological system.

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the crystal packing of molecules and are fundamental to ligand-receptor recognition. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize the nature of chemical bonds, including weak noncovalent interactions. researchgate.netamercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) between interacting atoms and characterize the interaction as either shared (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and van der Waals interactions). researchgate.netresearchgate.net Studies on pyridine (B92270) and other heterocyclic derivatives have used QTAIM to investigate the nature of intra- and intermolecular hydrogen bonds, providing a deeper understanding of the forces that govern molecular structure and interactions. researchgate.netnih.gov

Biological Activity and Pharmacological Potential of Piperidine Compounds Derived from 1 3 Chloropropyl Piperidine Hydrochloride

Anticancer Activity Investigations

Piperidine-containing compounds have demonstrated considerable promise as anticancer agents, exhibiting a range of cytotoxic and pro-apoptotic effects across various cancer cell lines. nih.govnih.gov The structural versatility of derivatives synthesized from 1-(3-chloropropyl)piperidine (B110583) hydrochloride allows for the fine-tuning of their anticancer profiles.

Derivatives of piperidine (B6355638) have shown significant cytotoxic effects against a multitude of cancer cell lines. Research has demonstrated that certain piperidone compounds can induce tumor-selective cytotoxicity, showing greater efficacy against cancer cells than non-cancerous cells. nih.gov For instance, a series of 3,5-bis(benzylidene)-4-piperidones displayed high toxicity towards human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4), and various adenocarcinoma cell lines, while being less harmful to non-malignant cells. mdpi.com

Studies on other piperidine derivatives have revealed broad cytotoxic activity. For example, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant growth inhibition in liver, breast, colon, gastric, and endometrial cancer cell lines. nih.govresearchgate.net Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were effective in reducing the growth of several hematological cancer cell lines, including myeloma, leukemia, and lymphoma. nih.gov The cytotoxic potential of these compounds is often concentration-dependent. nih.gov

Table 1: Cytotoxic Activity of Piperidine Derivatives in Various Cancer Cell Lines

| Cancer Type | Cell Lines | Active Piperidine Derivatives | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hematological Cancers | HL-60, CCRF-CEM, Myeloma, Leukemia, Lymphoma | Piperidones (P3, P4, P5), 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Tumor-selective cytotoxicity; reduced cell proliferation at low micromolar concentrations. | nih.govnih.gov |

| Oral Carcinoma | Ca9-22, HSC-2, HSC-4 | 3,5-bis(benzylidene)-4-piperidones | High toxicity towards cancer cells with lower impact on non-malignant oral cells. | mdpi.com |

| Breast Cancer | MCF-7, MDA-MB-231, BT20, T47D, CAMA-1 | DTPEP, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Inhibition of PI3K/AKT signaling pathway; dose-dependent cell growth inhibition. | nih.govnih.gov |

| Colon Cancer | DLD-1, HT29, HCT-116 | 2-amino-4-(1-piperidine) pyridine (B92270), 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Inhibition of cell cycle progression and cell migration. | nih.govnih.gov |

| Prostate Cancer | PC3 | Compound 17a | Concentration-dependent inhibition of cell proliferation. | nih.gov |

| Lung Cancer | H441, A549 | CLEFMA | Induction of redox homeostasis and apoptosis. | nih.gov |

| Liver Cancer | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Significant cell growth inhibitory activity. | nih.govresearchgate.net |

| Gastric Cancer | KATO-3 | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Demonstrated inhibitory effect on cell growth. | nih.gov |

| Endometrial Cancer | MFE-296 | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Showed inhibitory effect on cell proliferation. | nih.gov |

A primary mechanism through which piperidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This is often achieved through the intrinsic pathway of apoptosis, which involves mitochondrial depolarization and the generation of reactive oxygen species (ROS). nih.gov

Several key molecular events are associated with apoptosis induction by piperidine compounds:

Regulation of Bcl-2 Family Proteins: Many piperidine derivatives alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a common finding, which leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade. nih.gov

Caspase Activation: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. nih.govnih.gov This leads to the cleavage of critical cellular substrates, including poly(ADP-ribose)polymerase (PARP), ultimately resulting in cell death. mdpi.comnih.gov

Cell Cycle Arrest: Some piperidine derivatives can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. For example, certain compounds have been shown to cause cell cycle arrest at the G1/S or G2/M phase. nih.govnih.gov

Inhibition of Signaling Pathways: The anticancer activity of piperidine compounds is also linked to the inhibition of pro-survival signaling pathways like PI3K/Akt and the suppression of transcription factors such as NF-κB, which is a known mediator of oncogenesis. nih.govnih.gov

Neurological Effects and Neurodegenerative Disease Research

Piperidine derivatives are of significant interest in neuroscience due to their ability to interact with various components of the central nervous system (CNS). nih.gov Their structural features allow them to cross the blood-brain barrier and modulate the activity of key enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's disease. mdpi.com

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the management of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A number of piperidine derivatives have been investigated as potent inhibitors of these enzymes.

Studies have shown that 1,3-di-4-piperidylpropane derivatives can exhibit significant AChE inhibition, with some compounds showing higher potency than established standards. nih.govresearchgate.net Molecular docking studies suggest that these molecules can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme cavity. nih.govresearchgate.net The introduction of a piperidine moiety into certain chemical structures has been shown to improve the brain exposure of the resulting dual inhibitors of AChE and BuChE. mdpi.com

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3-di-4-piperidylpropane derivatives | Acetylcholinesterase (AChE) | Compounds P25 and P17 showed significantly higher AChE inhibition than standards, with IC50 values of 0.591μM and 0.625μM, respectively. | nih.govresearchgate.net |

| 4-N-phenylaminoquinoline derivatives with piperidine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | The incorporation of a piperidine moiety improved the brain exposure of the dual inhibitor. | mdpi.com |

| Piperidine derivatives (general) | Butyrylcholinesterase (BuChE) | The presence of two cationic nitrogen atoms was found to be essential for selective and effective BuChE inhibition. | mdpi.com |

Beyond cholinesterase inhibition, piperidine derivatives interact with a broad range of neurotransmitter systems and receptors, highlighting their potential for treating various neurological and psychiatric conditions. nih.gov

Dopamine (B1211576) and Norepinephrine (B1679862) Systems: Certain piperidine derivatives, such as methylphenidate, act as norepinephrine-dopamine reuptake inhibitors. wikipedia.org By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), these compounds increase the synaptic concentrations of these neurotransmitters, leading to increased CNS activity. wikipedia.org

Histamine (B1213489) H3 Receptors: Piperidine derivatives have been developed as potent antagonists of the histamine H3 receptor (H3R). nih.gov H3R antagonists can modulate the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin, and have therapeutic potential for conditions like Alzheimer's disease and ADHD. nih.gov

Sigma Receptors: A number of piperidine-based compounds show high affinity for sigma-1 (σ1) receptors. nih.gov The σ1 receptor is a chaperone protein that regulates multiple neurotransmitter systems, and ligands for this receptor are being investigated for their therapeutic potential in various neurological disorders. nih.gov

Monoamine Oxidase (MAO) Inhibition: Piperine (B192125), a naturally occurring piperidine alkaloid, and its derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). nih.gov MAO inhibitors can increase the levels of monoamine neurotransmitters and are used in the treatment of depression and Parkinson's disease. nih.gov The piperidine ring is considered an important structural feature for this inhibitory activity. nih.govacs.org

Other Pharmacological Activities of Piperidine Derivatives

Beyond their primary applications, piperidine derivatives exhibit a broad spectrum of other pharmacological effects, which are actively being investigated. These activities stem from the flexible conformational nature of the piperidine ring, making it a privileged structure in drug discovery. pjps.pk

The piperidine moiety is a core component of many potent analgesics, including morphine, highlighting its importance in pain management research. tandfonline.com Scientists have synthesized and evaluated numerous piperidine derivatives for their ability to alleviate pain, often by modulating opioid receptors. pjps.pk

Research into 4-amino methyl piperidine derivatives has identified compounds with significant analgesic effects. tandfonline.com For instance, in vivo studies using writhing and tail-flick tests demonstrated that certain derivatives exhibit powerful pain-inhibiting properties. tandfonline.com The analgesic effect of one notable derivative, HN58, was found to be reversed by naloxone, an opioid receptor antagonist, suggesting its mechanism of action involves the µ-opioid receptor (MOR). tandfonline.com

The modulation of opioid receptors by piperidine derivatives is complex, with small structural changes significantly altering their activity. acs.org Researchers have developed piperidine compounds that act as MOR agonists, MOR/delta-opioid receptor (DOR) antagonists, or biased ligands. nih.gov For example, a series of 4-substituted piperidines showed a favorable balance of binding affinity at both MOR and DOR, with some analogues displaying improved potency at MOR compared to morphine. nih.gov Other studies have focused on G protein-biased MOR agonists, which have shown potent analgesic effects with potentially fewer side effects like respiratory depression.

Furthermore, some piperidine derivatives exhibit antinociceptive (pain-reducing) properties through non-opioid pathways, such as antagonism of histamine H3 and sigma-1 (σ1) receptors. nih.gov The piperidine moiety has been identified as a key structural element for dual activity at these receptors. nih.gov

Table 1: Analgesic Activity and Opioid Receptor Modulation of Selected Piperidine Derivatives

| Derivative Class | Target Receptor(s) | Observed Activity | Reference(s) |

| 4-Amino Methyl Piperidines | µ-Opioid Receptor (MOR) | Potent analgesic activity, reversible by naloxone. | tandfonline.com |

| 4-Substituted Piperidines | MOR / Delta-Opioid Receptor (DOR) | Balanced MOR agonism and DOR antagonism. | nih.gov |

| SR Series (Piperidine Core) | MOR (G protein-biased) | Strong analgesia with reduced respiratory depression. | |

| N-Substituted Piperidines | Histamine H3 / Sigma-1 (σ1) Receptors | Antinociceptive properties. | nih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | µ, δ, and κ Opioid Receptors | Pure opioid receptor antagonists. | acs.orgnih.gov |

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including piperidine derivatives. mdpi.comnih.gov These compounds have shown promise against a range of viruses, including influenza, HIV, and flaviviruses like Dengue. ijnrd.orgnih.govnih.gov

Several studies have focused on the development of piperidine derivatives as inhibitors of viral replication. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were found to possess remarkable anti-HIV potencies in cellular assays. nih.govresearchgate.net Unexpectedly, a compound from this series, FZJ05, also displayed significant activity against the influenza A/H1N1 virus, with potency much greater than that of established drugs like ribavirin (B1680618) and amantadine. nih.govresearchgate.net Other research has identified 4,4-disubstituted N-benzyl piperidines that inhibit the H1N1 influenza virus by interacting with its hemagglutinin fusion peptide. mdpi.com

A critical area of research is the development of inhibitors for the NS3 protease of the Flaviviridae family, which includes the Dengue virus. nih.gov The NS3 protease is a highly conserved enzyme essential for viral replication, making it an attractive target for broad-spectrum antiviral drugs. nih.gov While many studies have focused on piperazine-derived molecules, the structural similarities and shared synthetic pathways are relevant. nih.govresearchgate.net Research on oleanolic acid derivatives incorporating a piperidine moiety has also shown promising results. nih.gov For instance, an aminoethylpiperazine amide derivative of oleanolic acid was effective against DENV-1 and DENV-2 serotypes. nih.gov

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Derivative Class | Target Virus | Proposed Mechanism / Target | Reference(s) |

| Piperidine-Substituted Purines | HIV-1, Influenza A/H1N1 | Not specified in abstracts. | nih.govresearchgate.net |

| N-Benzyl Piperidines | Influenza A/H1N1 | Hemagglutinin fusion peptide interaction. | mdpi.com |

| Oleanolic Acid-Piperidine Amides | Dengue Virus (DENV-1, DENV-2) | Inhibition of viral growth. | nih.gov |

| Piperidine-Core Compound | SARS-CoV-2 | Potential inhibition of the main protease. | mdpi.com |

Piperidine derivatives have been extensively studied for their potential as antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. biomedpharmajournal.orgacademicjournals.org The core piperidine structure can be modified to create compounds with broad-spectrum activity. ijnrd.orgnih.gov

Synthesized piperidin-4-one derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against various Candida and Microsporum species. biomedpharmajournal.org Similarly, studies on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed that substitutions on the benzhydryl and sulfonamide rings influence their antimicrobial potency against important plant pathogens. nih.gov

The mechanism of action for these antimicrobial effects can vary. Some piperidine-containing compounds are designed to inhibit specific fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis, which is crucial for the integrity of the fungal cell membrane. mdpi.com Other derivatives, like piperidinyl-fluoroquinolone analogs, may have a dual-target action, destroying cell walls and interacting with bacterial DNA gyrase. mdpi.com The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of these compounds, with lower values indicating higher potency. biomedpharmajournal.orgacademicjournals.org For example, certain piperidine derivatives have shown MIC values comparable to or better than standard antibiotics like ampicillin (B1664943) and chloramphenicol (B1208) against specific bacterial strains. biomedpharmajournal.orgbiointerfaceresearch.com

Table 3: Antimicrobial Activity of Selected Piperidine Derivatives

| Derivative Class | Target Microorganisms | Activity Noted | Reference(s) |

| Piperidin-4-one Derivatives | S. aureus, E. coli, C. albicans | Significant antibacterial and antifungal activity. | biomedpharmajournal.org |

| Halogenobenzene-Substituted Piperidines | S. aureus, C. albicans | Good antifungal activity. | tandfonline.com |

| Piperidine-4-carboxamide Derivatives | S. aureus, E. coli | Moderate to good antibacterial and antifungal activity. | biointerfaceresearch.comresearchgate.net |

| Long-tailed 4-Aminopiperidines | Aspergillus and Candida species | Inhibition of fungal ergosterol biosynthesis. | mdpi.com |

| 1-Benzhydryl-sulfonyl Piperidines | X. axonopodis, A. solani | Significant activity against plant pathogens. | nih.gov |

General Mechanisms of Biological Action: Receptor Binding and Enzyme Modulation

The diverse pharmacological effects of piperidine derivatives are rooted in their ability to interact with various biological targets, primarily through receptor binding and enzyme modulation. mdpi.comencyclopedia.pub The specific three-dimensional conformation and chemical properties of the substituted piperidine ring dictate its affinity and selectivity for these targets. researchgate.net

Receptor Binding: Piperidine derivatives are known to bind to a wide range of receptors. Their analgesic effects are often mediated by interaction with opioid receptors (µ, δ, and κ). tandfonline.comnih.gov Molecular docking studies have revealed that these derivatives can fit into the binding pocket of the µ-opioid receptor, interacting with key amino acid residues such as Q124, D147, and Y148. tandfonline.com Beyond opioid receptors, piperidine compounds show high affinity for sigma receptors (S1R and S2R), which are implicated in pain, neuroprotection, and cancer. nih.govnih.gov The protonated nitrogen atom within the piperidine ring is often crucial for establishing a strong interaction within the receptor's binding site. nih.govrsc.org

Enzyme Modulation: Piperidine derivatives also function by inhibiting or modulating the activity of critical enzymes. encyclopedia.pubacs.org For example, certain derivatives are potent inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, making them potential antidepressants. acs.org The piperidine nucleus itself interacts with amino acids in the entrance cavity of the MAO enzyme. acs.org In the context of Alzheimer's disease, piperidine-based drugs like donepezil (B133215) act as acetylcholinesterase (AChE) inhibitors. encyclopedia.pub In antiviral applications, these compounds can inhibit viral enzymes essential for replication, such as the Dengue virus protease or HIV protease. nih.govresearchgate.net The mechanism of antimicrobial action can also involve enzyme inhibition, for instance, by targeting fungal enzymes required for cell wall synthesis or bacterial DNA gyrase. mdpi.comtandfonline.com

Applications As Pharmaceutical Intermediates and Precursors

Role in the Synthesis of Bioactive Molecules and Drug Development

1-(3-Chloropropyl)piperidine (B110583) hydrochloride serves as a crucial precursor in organic synthesis, enabling the introduction of the 3-(piperidin-1-yl)propyl moiety into target molecules. This functional group is integral to the structure and activity of numerous therapeutic agents. The compound's utility stems from the reactivity of the chlorine atom, which can be readily displaced by nucleophiles in substitution reactions to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity makes it an essential reagent for medicinal chemists aiming to construct complex molecular architectures with potential therapeutic value. chemimpex.cominnospk.com

A significant application of this intermediate is in the synthesis of drugs targeting neurological disorders. chemimpex.cominnospk.com The piperidine (B6355638) ring is a well-established pharmacophore in central nervous system (CNS) drug discovery. encyclopedia.pub Furthermore, 1-(3-chloropropyl)piperidine hydrochloride is utilized in the preparation of triazolotriazine derivatives that function as A2A receptor antagonists. chemicalbook.comchemicalbook.com

One of the notable drugs synthesized using this intermediate is Cloperastine (B1201353), an antitussive agent. In the synthesis of Cloperastine, a related compound, N-(2-chloroethyl) piperidine, is reacted with 4-chlorodiphenyl methanol. google.com Another method involves the reaction of 1-[2-[(4-chloro-alpha-phenylbenzyl)oxy]ethyl]piperidine with hydrogen chloride to produce cloperastine hydrochloride. google.com The versatility of 1-(3-chloropropyl)piperidine and its analogs is demonstrated in their use to create a diverse range of bioactive compounds.

Table 1: Examples of Bioactive Molecules Synthesized Using Piperidine-Containing Intermediates This table provides examples of molecules where piperidine-containing precursors are utilized in the synthesis.

| Precursor/Intermediate | Synthesized Molecule | Therapeutic Class |

|---|---|---|

| This compound | Triazolotriazine derivatives | A2A receptor antagonists |

| N-(2-chloroethyl) piperidine hydrochloride | Cloperastine | Antitussive |

Development of Therapeutic Agents for Specific Disorders

The chemical properties of this compound make it an important starting material or intermediate for therapeutic agents across different disease categories. nbinno.com Its role is particularly prominent in the development of drugs for cardiovascular diseases and cancer.

Cardiovascular Agents: The compound is a known intermediate in the synthesis of the antiarrhythmic drug Flecainide (B1672765), which is used to manage and treat certain types of cardiac arrhythmias. nbinno.com Another area of application is in the development of antihypertensive drugs like Naftopidil. The synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with 3-(1-naphthoxy)-1,2-epoxypropane. google.com While Naftopidil itself contains a piperazine (B1678402) ring, this highlights the broader utility of six-membered nitrogen-containing heterocycles in cardiovascular drug design.

Anticancer Agents: The piperidine scaffold is frequently incorporated into the design of novel anticancer drugs. encyclopedia.pub Research has shown that piperidine derivatives can exhibit significant antiproliferative activity. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anticancer agents, with some compounds showing efficacy against hematological cancer cell lines. nih.gov Other studies have focused on synthesizing naftopidil-based arylpiperazine derivatives containing a bromophenol moiety as potential agents for treating prostate cancer. nih.gov The piperidine structure is also found in compounds investigated for their ability to induce apoptosis in cancer cells, such as in prostate cancer cell lines. nih.gov

Central Nervous System (CNS) Agents: As previously mentioned, the piperidine ring is a key component in many CNS-active drugs. innospk.comencyclopedia.pub Its derivatives have been explored for the treatment of neurodegenerative conditions like Alzheimer's disease. encyclopedia.pub The structural framework provided by this compound allows for the synthesis of molecules that can interact with various receptors and enzymes within the CNS.

Table 2: Therapeutic Areas and Corresponding Agents Derived from Piperidine/Piperazine Precursors

| Therapeutic Area | Example Drug/Derivative | Target Disorder |

|---|---|---|

| Cardiovascular | Flecainide | Cardiac Arrhythmia nbinno.com |

| Cardiovascular | Naftopidil | Hypertension google.com |

| Oncology | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers nih.gov |

| Oncology | Naftopidil-based arylpiperazine derivatives | Prostate Cancer nih.gov |

Synthesis of Advanced Pharmaceutical Drug Candidates

The utility of this compound extends to the synthesis of next-generation, advanced pharmaceutical candidates. Its role as a versatile building block allows researchers to create novel molecules with tailored properties for specific biological targets. innospk.com The development of stereoselective synthesis methods for piperidine derivatives is of great importance, as the stereochemistry of these compounds can be critical to their pharmaceutical activity. google.com

Recent research has focused on creating complex piperidine-containing molecules with enhanced efficacy and selectivity. For instance, naftopidil-based arylpiperazine derivatives have been synthesized and evaluated for their pharmacological activity against human prostate cancer cell lines and α1-adrenergic receptors. nih.gov Among the synthesized derivatives, several compounds exhibited potent activity against the tested cancer cells, highlighting the potential for developing new anticancer agents from this structural class. nih.gov

Furthermore, the synthesis of novel benzhydrylpiperazine derivatives has been investigated for their antiproliferative activities. researchgate.net This research underscores the ongoing effort to leverage the piperidine and piperazine frameworks to discover new drug candidates for various diseases, including cancer. researchgate.net The ability to use intermediates like this compound in multi-component reactions and complex synthetic pathways is crucial for advancing modern drug discovery. nih.govdtic.mil

Metabolic and Toxicological Research Aspects of 1 3 Chloropropyl Piperidine Hydrochloride and Its Derivatives

Interactions with Metabolic Pathways and Enzyme Activity Alterations

The metabolic fate of 1-(3-Chloropropyl)piperidine (B110583) hydrochloride has not been extensively studied, and specific data on its interaction with metabolic pathways and enzyme activities are limited. However, based on the metabolism of structurally related N-alkylpiperidines, several metabolic routes can be predicted. The primary site of metabolism for many xenobiotics, including piperidine (B6355638) derivatives, is the liver, where cytochrome P450 (CYP450) enzymes play a crucial role. nih.govresearchgate.net

The metabolism of N-alkylpiperidines can proceed via two main pathways: N-dealkylation and oxidation of the piperidine ring. nih.gov In the case of 1-(3-Chloropropyl)piperidine hydrochloride, N-dealkylation would lead to the formation of piperidine and 3-chloropropanal (B96773). The piperidine moiety can undergo further metabolism, including N-oxidation to form N-hydroxypiperidine and subsequent ring opening. nih.gov The 3-chloropropanal is likely to be rapidly oxidized to 3-chloropropionic acid.

Alternatively, oxidation of the piperidine ring can occur at various positions, leading to the formation of hydroxylated metabolites. These hydroxylated derivatives can then be further conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion from the body. nih.gov Studies on other piperidine-containing compounds have shown that the specific CYP450 isoenzymes involved in their metabolism can vary, but CYP3A4 is often a key player in the metabolism of many drugs containing a piperidine moiety. frontiersin.org

The presence of the chloropropyl group may also influence the metabolic profile. The carbon-chlorine bond can potentially undergo enzymatic cleavage, although this is generally a less common metabolic pathway for alkyl chlorides compared to other functional groups.

Regarding enzyme activity alterations, there is no direct evidence to suggest that this compound is a significant inhibitor or inducer of major drug-metabolizing enzymes. However, many amine-containing compounds have the potential to interact with CYP450 enzymes. acs.org For instance, some piperidine derivatives have been shown to be inhibitors of monoamine oxidase (MAO). acs.org Without specific experimental data, the potential for this compound to alter enzyme activity remains speculative.

Predicted Metabolic Pathways of this compound

| Pathway | Predicted Metabolites | Enzymes Potentially Involved |

| N-Dealkylation | Piperidine, 3-Chloropropanal | Cytochrome P450 (e.g., CYP3A4) |

| Piperidine Ring Oxidation | Hydroxylated piperidine derivatives | Cytochrome P450 |

| Piperidine N-Oxidation | N-Hydroxypiperidine | Flavin-containing monooxygenases (FMOs), Cytochrome P450 |

In Vitro and In Vivo Pharmacodynamic and Toxicodynamic Profiling

Based on its structure, which contains a piperidine ring, some general predictions can be made. Piperidine itself is a naturally occurring alkaloid and has been shown to have effects on the central nervous system. wikipedia.orgnih.gov It can cause irritation to the skin, eyes, and respiratory tract. nj.govilo.org Ingestion can lead to nausea, vomiting, and other adverse effects. nj.gov

The toxicological properties of this compound have not been fully investigated. nbinno.com However, due to its chemical nature as a chlorinated amine hydrochloride, it is expected to be an irritant. nbinno.comnih.gov

General Toxicological Profile of Structurally Related Compounds

| Compound Type | Observed Effects (In Vitro / In Vivo) | References |

| Short-chain N-alkylpiperidines | Cytotoxicity in cell lines, with activity dependent on the length of the alkyl chain. nih.gov | nih.gov |

| Piperidine | Irritation to skin, eyes, and respiratory tract. Neurotoxic effects at high doses. nj.govilo.org | nj.govilo.org |

| Haloalkanes (e.g., 1,3-Dichloropropene) | Readily absorbed, conjugated with glutathione, and excreted. Can cause irritation and damage to the site of contact and organs involved in metabolism and excretion. clu-in.orgepa.govepa.gov | clu-in.orgepa.govepa.gov |

Investigation of Impurity-Related Toxicological Implications in Pharmaceutical Manufacturing

During the synthesis of any pharmaceutical compound, the formation of impurities is a critical concern due to their potential to impact the safety and efficacy of the final product. The synthesis of this compound likely involves the reaction of piperidine with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262). chemicalbook.comscholarsresearchlibrary.com This process can lead to several potential impurities.

Another significant class of impurities that could arise are by-products from side reactions. Due to the bifunctional nature of both piperidine (as a secondary amine) and the 1,3-dihalopropane, there is a potential for the formation of a bis-alkylated product, 1,3-di(piperidin-1-yl)propane. While the specific toxicity of this compound is not well-documented, its presence would represent a significant impurity.

Of particular toxicological concern is the potential for 1-(3-Chloropropyl)piperidine to act as a bifunctional alkylating agent. researchgate.netoup.comresearchgate.net Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites in biological macromolecules, including DNA. oncohemakey.com Bifunctional alkylating agents have two reactive sites, allowing them to cross-link DNA strands. researchgate.netresearchgate.net This can inhibit DNA replication and transcription, leading to cytotoxicity and genotoxicity (mutagenicity and carcinogenicity). oup.comoncohemakey.com While there is no direct evidence that this compound is a potent genotoxic agent, its chemical structure warrants careful consideration and control of its levels in any pharmaceutical product.

Potential Impurities in this compound and their Toxicological Significance

| Impurity | Potential Source | Toxicological Concern | References |

| Piperidine | Unreacted starting material | Irritant, neurotoxic at high doses. nj.govilo.org | nj.govilo.org |

| 1-Bromo-3-chloropropane or other 1,3-dihalopropanes | Unreacted starting material | Irritant, potential carcinogen. epa.govepa.gov | epa.govepa.gov |

| 1,3-Di(piperidin-1-yl)propane | By-product of synthesis | Unknown specific toxicity, but would be a significant structural impurity. | |

| Bifunctional alkylating agents | The compound itself or related by-products | Potential for genotoxicity (mutagenicity, carcinogenicity) through DNA cross-linking. researchgate.netoup.comresearchgate.netoncohemakey.com | researchgate.netoup.comresearchgate.netoncohemakey.com |

Q & A

Q. What are the common synthetic routes for 1-(3-Chloropropyl)piperidine hydrochloride, and what are their advantages and limitations?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions . For example:

- Step 1 : React piperidine with 1-bromo-3-chloropropane in a polar aprotic solvent (e.g., DMF) under reflux. The chloropropyl group substitutes the bromine atom, forming the intermediate.

- Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl in an anhydrous solvent like ethanol .

Advantages : High yield (>70%) with straightforward purification.

Limitations : Potential side reactions (e.g., over-alkylation) require careful stoichiometric control. Use of anhydrous conditions is critical to avoid hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and chloropropyl chain (δ 3.5–3.7 ppm for CH₂Cl) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Compare retention times against reference standards .

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 206.7 (M+H⁺) for the free base and 243.1 (M+HCl+H⁺) for the hydrochloride .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at -20°C to prevent degradation. Desiccate to avoid hygroscopic absorption .

- Stability : Monitor via periodic HPLC analysis. Hydrolysis of the chloropropyl group can occur in humid conditions, generating 3-chloropropanol as a byproduct .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved methodologically?

Methodological Answer:

- Experimental Design : Conduct solubility tests in a matrix of solvents (e.g., water, ethanol, DCM) at controlled temperatures (20–40°C). Use UV-Vis spectroscopy to quantify solubility limits.

- Data Interpretation : The hydrochloride form enhances aqueous solubility (>50 mg/mL), but the free base is more soluble in organic solvents (e.g., DCM: ~100 mg/mL). Contradictions often arise from incomplete salt dissociation; confirm via pH-adjusted solubility assays .

Q. What strategies are effective in optimizing the yield of this compound in multi-step synthesis?

Methodological Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions.

- Reaction Monitoring : Use in-situ FTIR to track the disappearance of the C-Br bond (~550 cm⁻¹) and optimize reaction time .

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the free base before HCl salt formation. Yields can improve by 15–20% with rigorous pH control (target pH 4–5) .

Q. How does the chloropropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight : The chloropropyl group acts as a leaving group , facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the piperidine ring slows reactivity compared to linear alkyl chlorides.

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates. The piperidine ring’s chair conformation reduces accessibility to the chloropropyl chain, requiring higher temperatures (60–80°C) for efficient substitution .

Q. How can researchers analyze discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., receptor binding) across multiple cell lines (HEK293, CHO) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., piperidine derivatives) that may confound activity readings .

- Structural Analog Comparison : Benchmark against analogs (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride) to isolate the chloropropyl group’s contribution to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |